Tetrahydrofurfuryl hydrogen adipate

Step-growth polymerization Biodegradable polyester synthesis Monomer functionality

Tetrahydrofurfuryl hydrogen adipate (CAS 93966-45-1; molecular formula C₁₁H₁₈O₅; MW 230.26 g/mol) is a bifunctional monoester derived from the esterification of tetrahydrofurfuryl alcohol (THFA) — a bio-based platform chemical obtained from the catalytic hydrogenation of furfural — with adipic acid. The compound bears the IUPAC name 6-oxo-6-(oxolan-2-ylmethoxy)hexanoic acid and features both a terminal carboxylic acid group (from the adipate moiety) and a saturated tetrahydrofuran ring (from the THFA moiety).

Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
CAS No. 93966-45-1
Cat. No. B12668210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofurfuryl hydrogen adipate
CAS93966-45-1
Molecular FormulaC11H18O5
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1CC(OC1)COC(=O)CCCCC(=O)O
InChIInChI=1S/C11H18O5/c12-10(13)5-1-2-6-11(14)16-8-9-4-3-7-15-9/h9H,1-8H2,(H,12,13)
InChIKeyMYAALGBQWWRACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrofurfuryl Hydrogen Adipate (CAS 93966-45-1): Bifunctional Monoester for Bio-Based Polymer Synthesis and Plasticizer Formulations


Tetrahydrofurfuryl hydrogen adipate (CAS 93966-45-1; molecular formula C₁₁H₁₈O₅; MW 230.26 g/mol) is a bifunctional monoester derived from the esterification of tetrahydrofurfuryl alcohol (THFA) — a bio-based platform chemical obtained from the catalytic hydrogenation of furfural [1] — with adipic acid . The compound bears the IUPAC name 6-oxo-6-(oxolan-2-ylmethoxy)hexanoic acid and features both a terminal carboxylic acid group (from the adipate moiety) and a saturated tetrahydrofuran ring (from the THFA moiety) . This dual-functionality distinguishes it from fully esterified diesters and from simple alkyl hydrogen adipates, placing it in a unique position at the intersection of renewable monomer chemistry, biodegradable polymer synthesis, and specialty plasticizer development .

Why Tetrahydrofurfuryl Hydrogen Adipate Cannot Be Substituted by Generic Adipate Monoesters or Diesters


Generic substitution fails for tetrahydrofurfuryl hydrogen adipate because no single analog simultaneously delivers (i) a saturated tetrahydrofuran ring conferring oxidative and color stability absent in furfuryl-based esters [1], (ii) a free terminal carboxylic acid enabling covalent incorporation into step-growth polymers — impossible with diester analogs such as bis(tetrahydrofurfuryl) adipate (CAS 105-02-2) , and (iii) a bio-based backbone from THFA that provides a demonstrably lower ecotoxicological profile than furfural-derived solvent families (LC₅₀ 12,073 mg/L for THFA vs. 13.21 mg/L for furfural in Danio rerio) [2]. Linear alkyl hydrogen adipates (e.g., monoethyl adipate, CAS 626-86-8) lack the heterocyclic ring's polarity and solvency characteristics, while tetrahydrofurfuryl methacrylate (THFMA; CAS 2455-24-5) offers a radically polymerizable methacrylate group rather than a carboxylic acid for condensation polymerization [3]. Each substitute thus sacrifices at least one critical functionality.

Quantitative Differentiation Evidence for Tetrahydrofurfuryl Hydrogen Adipate vs. Closest Analogs


Dual-Functional Monomer Architecture: Free Carboxylic Acid vs. Diester Blocked End Groups

Tetrahydrofurfuryl hydrogen adipate possesses one free carboxylic acid terminus (pKa ~4.5–5.0 for the adipate monoester class) and one ester-linked tetrahydrofurfuryl end group . Its closest structural diester analog, bis(tetrahydrofurfuryl) adipate (CAS 105-02-2; MW 314.37 g/mol), carries two tetrahydrofurfuryl ester termini with no free carboxyl functionality, rendering it incapable of participating as an AB-type monomer in condensation polymerization . This structural difference is absolute and dictates end-use application scope: the target compound functions as a polymerizable monomer building block, whereas the diester serves only as a non-reactive plasticizer or solvent [1]. Compared with monoethyl adipate (CAS 626-86-8; MW 174.19 g/mol), which also bears a free carboxylic acid, tetrahydrofurfuryl hydrogen adipate incorporates the heterocyclic tetrahydrofuran ring that provides increased molecular volume and polarity (estimated logP of target compound ~1.2 vs. ~0.6 for monoethyl adipate based on fragment-based calculation methods) [2].

Step-growth polymerization Biodegradable polyester synthesis Monomer functionality

Oxidative and Color Stability: Tetrahydrofurfuryl vs. Furfuryl Ester Scaffolds

The saturated tetrahydrofuran ring in tetrahydrofurfuryl hydrogen adipate imparts markedly superior chemical stability compared with furfuryl-based monoesters bearing the unsaturated furan ring. Zanetti (1928) demonstrated that α-tetrahydrofurfuryl alcohol remains colorless indefinitely, whereas α-furfuryl alcohol cannot be kept colorless even in the dark for more than a few weeks [1]. This instability propagates to the corresponding esters: tetrahydrofurfuryl esters can be distilled under atmospheric pressure without decomposition if the boiling point is below approximately 200°C, and when distilled under reduced pressure, they show no decomposition or coloration after two months of standing [1]. The analogous furfuryl-based monoester 4-(furan-2-ylmethoxy)-4-oxobutanoic acid (disclosed in US 2015/0299424 A1), while effective as a PLA plasticizer, carries the unsaturation-related liability of progressive discoloration and potential Diels-Alder side reactivity [2]. The boiling point elevation of tetrahydrofurfuryl compounds versus corresponding furfuryl compounds is uniformly approximately 6°C, reflecting the increased molecular weight from the four additional hydrogen atoms and enhanced intermolecular forces [1].

Shelf-life stability Color retention Polymer optical clarity

Ecotoxicological Profile: THFA-Derived Esters vs. Furfural-Derived Solvent Families

The tetrahydrofurfuryl alcohol (THFA) moiety that constitutes the alcohol-derived portion of tetrahydrofurfuryl hydrogen adipate has been quantitatively established as the least toxic among three families of biomass-derived solvents tested in the zebrafish (Danio rerio) embryo model. Zuriaga et al. (2019) reported LC₅₀ values ranging from 13.21 mg/L (furfural) to 12,073 mg/L (THFA) — a difference of approximately 914-fold [1]. By comparison, ethyl levulinate (LC₅₀ 2,984 mg/L) and methyl levulinate (LC₅₀ 1,576 mg/L) are 4.0-fold and 7.7-fold more toxic than THFA, respectively [1]. While these ecotoxicity data are established for the parent alcohol rather than the complete adipate ester, structure–activity relationship (QSAR) modeling in the same study identified logP, E_LUMO, and heat capacity as the key physicochemical descriptors driving toxicity, all of which are dominantly influenced by the tetrahydrofurfuryl ring system [1]. Mono(2-ethylhexyl) adipate (MEHA, CAS 4337-65-9), a widely occurring metabolite of the commodity plasticizer DEHA, has been classified as a hazardous substance under Regulation (EC) No 1272/2008 and is linked to reproductive and multi-organ toxicity concerns in animal studies , presenting a regulatory risk profile that the tetrahydrofurfuryl scaffold does not share.

Green chemistry Aquatic toxicity Bio-based solvent safety

Biodegradable Polymer Compatibility: THFA Esters in PLA Plasticizer Formulations

Patent EP 3083806 A1 (WO2015090620A1) explicitly claims compositions comprising tetrahydrofurfuryl esters as plasticizers for biodegradable aliphatic polyester resins, particularly polylactic acid (PLA) [1]. The patent teaches that tetrahydrofurfuryl esters (including butyldiglycolate ester embodiments) are effective in reducing the glass transition temperature (Tg) of PLA while maintaining compatibility — a critical requirement given that PLA has a Tg of approximately 58°C and is inherently brittle (elongation at break ~4%) [2]. The structurally related furfuryl monoester and diester compositions disclosed in US 2015/0299424 A1 (PolyOne Corporation) have been explicitly validated as effective PLA plasticizers at loading levels of 10–100 phr (preferably 15–35 phr) [2]. The tetrahydrofurfuryl variant provides the additional advantage of saturated-ring stability (see Evidence Item 2 above) while retaining the heterocyclic oxygen atom that promotes hydrogen-bond-accepting interactions with the ester carbonyls of PLA, a molecular compatibility mechanism absent in purely aliphatic adipate plasticizers such as diethyl adipate (DEA) or di(2-ethylhexyl) adipate (DEHA) [3].

Polylactic acid (PLA) Biodegradable plasticizer Renewable polymer additives

Biogenic Carbon Content and Renewable Feedstock Differentiation from Petrochemical Adipates

Tetrahydrofurfuryl alcohol (THFA), the alcohol component of the target compound, is produced industrially via catalytic hydrogenation of furfural — a compound obtained from agricultural biomass rich in pentosans, such as corn cobs, oat hulls, and sugarcane bagasse [1]. This confers a measurable biogenic carbon content to the tetrahydrofurfuryl moiety of the molecule. In contrast, fully petrochemical adipate esters such as di(2-ethylhexyl) adipate (DEHA), diisononyl adipate (DINA), and monoethyl adipate derive both their alcohol and acid components from fossil feedstocks, yielding 0% renewable carbon by ASTM D6866 or EN 16640 radiocarbon analysis [2]. The target compound thus occupies a hybrid position: the adipic acid portion is typically petrochemical (though bio-based adipic acid routes via muconic acid hydrogenation are emerging ), while the THFA portion is unambiguously bio-based. This partial renewable carbon content differentiates it from fully petrochemical hydrogen adipate monoesters and supports procurement strategies aligned with corporate bio-based content targets or government bio-preferred procurement programs.

Bio-based content Renewable feedstock Carbon-14 traceability

Synthesis Accessibility via Direct Monoesterification: Process Simplicity vs. Multi-Step Diester or Methacrylate Routes

Tetrahydrofurfuryl hydrogen adipate is synthesized through the direct esterification of tetrahydrofurfuryl alcohol (THFA) with adipic acid, a process that benefits from the saturated ring stability of THFA which permits the use of conventional acid-catalyzed esterification without the tar formation and decomposition that plague furfuryl alcohol esterifications [1]. Zanetti (1928) specifically notes that the sensitivity of furfuryl alcohol to mineral acids is entirely absent in tetrahydrofurfuryl alcohol, enabling direct acid-catalyzed routes with yields uniformly at or above 80% across multiple ester types [1]. By contrast, the monoesterification of furfuryl alcohol with succinic anhydride (disclosed in US 2015/0299424 A1) requires base-catalyzed ring-opening conditions using pyridine, triethylamine, or DMAP to avoid side reactions [2]. Tetrahydrofurfuryl methacrylate (THFMA), while sharing the THFA scaffold, requires a fundamentally different synthesis route involving methacrylic acid or methacryloyl chloride under controlled conditions with MEHQ stabilizer to prevent premature polymerization . The direct monoesterification route for the target compound thus offers superior process robustness and scalability compared with these alternatives.

Esterification selectivity Process chemistry Scale-up feasibility

High-Value Application Scenarios for Tetrahydrofurfuryl Hydrogen Adipate Based on Verified Differentiation


Bio-Based AB-Type Monomer for Tailored Biodegradable Copolyester Synthesis

Research groups and specialty polymer manufacturers synthesizing biodegradable polyesters with controlled architecture should select tetrahydrofurfuryl hydrogen adipate as an AB-type monomer building block. Its free carboxylic acid enables direct polycondensation with diols or other hydroxyl-terminated prepolymers, while the tetrahydrofurfuryl group introduces a heterocyclic moiety into the polymer backbone that modulates polarity, degradation rate, and thermal properties [1]. Unlike the diester bis(tetrahydrofurfuryl) adipate, which cannot be covalently incorporated into a step-growth polymer, the monoester's dual functionality permits precise stoichiometric control of polymer composition. This scenario is directly supported by the supplier-documented use of this compound as a monomer for biodegradable polyester production and by the broader patent literature establishing tetrahydrofurfuryl esters as effective components in biodegradable aliphatic polyester resin systems [2].

Color-Stable Bio-Plasticizer Intermediate for Transparent PLA Packaging Films

Formulators developing transparent, flexible PLA films for food packaging or consumer goods should prioritize tetrahydrofurfuryl hydrogen adipate as a plasticizer intermediate or precursor over furfuryl-based plasticizer alternatives. The saturated tetrahydrofuran ring provides documented color stability — remaining colorless after months of storage — whereas furfuryl-based esters are prone to progressive discoloration that compromises the optical clarity of the final film product [1]. The heterocyclic oxygen atom in the tetrahydrofurfuryl group promotes hydrogen-bond-accepting interactions with PLA ester carbonyls, contributing to plasticizer-polymer compatibility and efficient Tg suppression [2]. The bio-based THFA backbone also supports the renewable carbon content claims increasingly demanded by brand owners and consumers in the sustainable packaging market segment [3].

Low-Toxicity Reactive Intermediate for Regulatory-Sensitive Chemical Manufacturing

Chemical manufacturers operating under stringent regulatory frameworks (REACH, TSCA, K-REACH) and seeking to reduce toxicological liabilities in their supply chain should evaluate tetrahydrofurfuryl hydrogen adipate as a replacement for intermediates based on furfural or 2-ethylhexyl adipate chemistry. The THFA scaffold has been quantitatively demonstrated as the least toxic among three major biomass-derived solvent families, with an LC₅₀ of 12,073 mg/L in zebrafish — approximately 914-fold less toxic than furfural (LC₅₀ 13.21 mg/L) [4]. By contrast, the widely used mono(2-ethylhexyl) adipate carries formal hazardous substance classification and is linked to reproductive toxicity concerns . The target compound's combination of a low-toxicity alcohol moiety with a reactive carboxylic acid functionality makes it particularly suitable for pharmaceutical intermediates, agrochemical building blocks, and cosmetic ingredient synthesis where toxicological profiles directly impact regulatory approval timelines and market access .

Diels-Alder-Reactive Monomer Platform for Thermally Reversible Polymer Networks

Academic and industrial R&D groups working on thermally reversible covalent networks and self-healing materials should consider tetrahydrofurfuryl hydrogen adipate as a strategic intermediate. While the tetrahydrofurfuryl ring itself is saturated and does not participate in Diels-Alder chemistry, the free carboxylic acid terminus can be readily derivatized to introduce furan or maleimide functionality for DA cycloaddition. Proof-of-concept for the broader chemical family is demonstrated by the use of difurfuryl adipate in thermally reversible Diels-Alder crosslinking of maleimidomethylated polystyrene [5], and by the synthesis of furyl-telechelic poly(ethylene adipate) for copolymerization with bis- and tris-maleimides via DA reaction at 60°C [6]. The target compound's carboxylic acid handle provides a versatile synthetic entry point for creating custom DA-reactive macromonomers, offering greater synthetic flexibility than the pre-formed diester furfuryl adipates that present only ester-linked furan groups for further functionalization.

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